Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate
Overview
Description
Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring fused with a pyridine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate typically involves the reaction of 2-methyl-5-pyridyl derivatives with furoic acid or its derivatives. One common method includes the esterification of 5-(2-methyl-5-pyridyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted furoates, reduced alcohol derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate can be compared with other similar compounds such as:
Ethyl 3-(2-Methyl-5-pyridyl)-3-oxopropionate: Another ester derivative with a pyridine ring, used in similar applications.
2-Methyl-5-ethylpyridine: A simpler pyridine derivative with different chemical properties and applications.
Biological Activity
Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is a furan derivative that exhibits various biological activities, including antimicrobial and anticancer properties. Its structure consists of a furan ring substituted with a pyridine moiety, which is crucial for its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial effects. It has been evaluated against various bacterial strains, showing activity particularly against Gram-positive bacteria. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .
2. Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that promote cell survival or proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In another study, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed a significant reduction in cell viability at concentrations above 50 µM, with apoptosis being confirmed through flow cytometry analysis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate | Contains a methyl group on the pyridine ring | Altered biological activity |
Methyl 5-(2-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility properties |
Ethyl 5-Nitro-2-furoate | Features a nitro group instead of a pyridine | Enhanced reactivity |
This comparison highlights how variations in substituents can significantly influence biological activity and solubility characteristics.
Properties
IUPAC Name |
ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNMXXSWKMMRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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